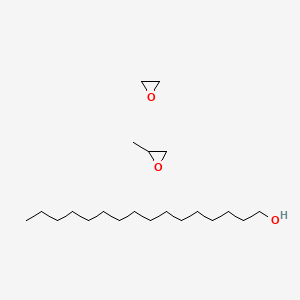
Hexadecan-1-ol;2-methyloxirane;oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecan-1-ol;2-methyloxirane;oxirane is an amphiphilic compound that combines hydrophobic and hydrophilic properties. This compound is part of a broader class of polyethers, which are known for their versatility and wide range of applications. The unique structure of propylene oxide ethylene oxide polymer hexadecyl ether allows it to form micelles and hydrogels in aqueous solutions, making it useful in various industrial and scientific applications .
Méthodes De Préparation
The synthesis of propylene oxide ethylene oxide polymer hexadecyl ether typically involves the polymerization of propylene oxide and ethylene oxide in the presence of a catalyst. The process can be carried out using different polymerization methods, including anionic ring-opening polymerization, coordination polymerization, and cationic polymerization . Industrial production often employs double-metal cyanide catalysts to achieve high efficiency and control over the polymer structure . The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the polymerization process and obtain the desired molecular weight and properties .
Analyse Des Réactions Chimiques
Hexadecan-1-ol;2-methyloxirane;oxirane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents . For example, the oxidation of the polymer can be achieved using hydrogen peroxide or other peroxides, leading to the formation of hydroxylated products . Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols . Substitution reactions often involve the replacement of functional groups with other reactive species, leading to the formation of modified polymers with different properties .
Applications De Recherche Scientifique
Hexadecan-1-ol;2-methyloxirane;oxirane has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifier in various formulations . In biology, it is employed in the preparation of drug delivery systems and as a stabilizer for proteins and enzymes . In medicine, it is used in the formulation of pharmaceutical products and as a component of medical devices . In industry, it is utilized in the production of lubricants, adhesives, and coatings . The compound’s ability to form micelles and hydrogels makes it particularly valuable in applications requiring controlled release and targeted delivery of active ingredients .
Mécanisme D'action
The mechanism of action of propylene oxide ethylene oxide polymer hexadecyl ether involves its ability to interact with both hydrophobic and hydrophilic environments. The polymer’s amphiphilic nature allows it to form micelles in aqueous solutions, encapsulating hydrophobic molecules within its core . This property is exploited in drug delivery systems, where the polymer can encapsulate and protect active pharmaceutical ingredients, enhancing their stability and bioavailability . The polymer can also interact with cell membranes, facilitating the transport of encapsulated molecules into cells . The molecular targets and pathways involved in these interactions depend on the specific application and the nature of the encapsulated molecules .
Comparaison Avec Des Composés Similaires
Hexadecan-1-ol;2-methyloxirane;oxirane is similar to other amphiphilic polyethers, such as poloxamers and polyethylene glycol-polypropylene glycol block copolymers . its unique structure, which includes a long hexadecyl chain, provides distinct advantages in terms of hydrophobicity and micelle formation . Compared to poloxamers, propylene oxide ethylene oxide polymer hexadecyl ether offers better control over the hydrophilic-lipophilic balance, making it more suitable for specific applications requiring tailored solubility and stability . Similar compounds include polyethylene glycol, polypropylene glycol, and other block copolymers with varying ratios of ethylene oxide and propylene oxide .
Propriétés
Numéro CAS |
37311-01-6 |
|---|---|
Formule moléculaire |
C21H44O3 |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
hexadecan-1-ol;2-methyloxirane;oxirane |
InChI |
InChI=1S/C16H34O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-3-2-4-3;1-2-3-1/h17H,2-16H2,1H3;3H,2H2,1H3;1-2H2 |
Clé InChI |
GTABBGRXERZUAH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCO.CC1CO1.C1CO1 |
SMILES canonique |
CCCCCCCCCCCCCCCCO.CC1CO1.C1CO1 |
Key on ui other cas no. |
9087-53-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















